molecular formula C14H18ClN3 B8703487 N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE CAS No. 651307-06-1

N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE

Cat. No.: B8703487
CAS No.: 651307-06-1
M. Wt: 263.76 g/mol
InChI Key: CNZBCDPEUXNXMF-UHFFFAOYSA-N
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Description

N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE is a chemical compound that features a piperidine ring and an isoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and isoquinoline structures makes it a versatile molecule for various applications in scientific research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of a suitable aldehyde or ketone with an amine, followed by reduction of the resulting imine.

    Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reaction: The piperidine and isoquinoline fragments are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides of the piperidine or isoquinoline rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(PIPERIDIN-4-YL)BENZAMIDE: Shares the piperidine ring but has a benzamide moiety instead of isoquinoline.

    N-(PIPERIDIN-4-YL)PYRIDINE: Contains a pyridine ring instead of isoquinoline.

    N-(PIPERIDIN-4-YL)QUINOLINE: Features a quinoline ring, similar to isoquinoline but with different nitrogen positioning.

Uniqueness

N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE

Properties

CAS No.

651307-06-1

Molecular Formula

C14H18ClN3

Molecular Weight

263.76 g/mol

IUPAC Name

N-piperidin-4-ylisoquinolin-5-amine;hydrochloride

InChI

InChI=1S/C14H17N3.ClH/c1-2-11-10-16-9-6-13(11)14(3-1)17-12-4-7-15-8-5-12;/h1-3,6,9-10,12,15,17H,4-5,7-8H2;1H

InChI Key

CNZBCDPEUXNXMF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC=CC3=C2C=CN=C3.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the method of Example 1, Step C, deprotection was performed (50° C., 2 hours) by using Intermediate 32 (327 mg) and 10% hydrogen chloride/methanol solution (5 ml). The reaction mixture was cooled to room temperature, and then the solvent was evaporated under reduced pressure. The residue was added with methanol (1 ml) and diethyl ether (3 ml). The deposited precipitates were collected by filtration and washed with diethyl ether to obtain the title compound (286 mg) as light yellow powdery solid.
Name
Intermediate 32
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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